3-Deoxy Saxagliptin

Pharmaceutical Analysis Quality Control Impurity Profiling

Generic manufacturers developing Saxagliptin ANDAs require authenticated impurity standards to meet ICH Q3A thresholds. 3-Deoxy Saxagliptin (CAS 361441-98-7) is the direct cyanopyrrolidine synthetic byproduct distinct from the active metabolite BMS-510849, mandatory for batch release testing per regulatory guidelines. • Quantify process impurity per ICH Q3A: develop stability-indicating HPLC methods with LOD/LOQ and specificity confirmed per ICH Q2(R1). • Support ANDA filings: CoA and full characterization data ensure impurity profile comparability to the RLD. • Monitor stability: forced degradation studies differentiate process impurities from degradation products.

Molecular Formula C18H25N3O
Molecular Weight 299.4 g/mol
CAS No. 361441-98-7
Cat. No. B050849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy Saxagliptin
CAS361441-98-7
Synonyms(1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Molecular FormulaC18H25N3O
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N
InChIInChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1
InChIKeyCNEBXOWFQASQAR-FTDXYOEWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy Saxagliptin: Process Impurity Standard


3-Deoxy Saxagliptin (CAS 361441-98-7) is a key process-related impurity originating from the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin [1]. It is classified as a cyanopyrrolidine-based impurity, chemically distinct from the parent drug due to the absence of a hydroxyl group on its adamantyl moiety [2]. As a reference standard, this compound is essential for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [3].

Role Process impurity reference standard for Saxagliptin
Workflow Analytical method validation, QC batch release, ANDA impurity profiling
Selection Authentic impurity standard for peak identification per ICH Q3A/Q2(R1)

3-Deoxy Saxagliptin: Ensuring Drug Purity & Compliance


In-class DPP-4 inhibitor reference standards or other Saxagliptin impurities cannot substitute for 3-Deoxy Saxagliptin due to its unique structural and functional role in Saxagliptin quality control. Regulatory guidelines, such as ICH Q3A, mandate the identification and quantification of specific process-related impurities that exceed defined thresholds [1]. Unlike the active metabolite BMS-510849, which is a downstream pharmacologically relevant species, 3-Deoxy Saxagliptin is a direct synthetic byproduct [2]. Its presence must be specifically controlled to ensure batch-to-batch consistency of the active pharmaceutical ingredient (API) .

Structural mismatch
Other DPP-4 inhibitor standards or Saxagliptin metabolites (e.g., BMS-510849) cannot replicate retention behavior or regulatory impurity control context.
Method specificity risk
Non-specific approaches (e.g., RRT-only) may lead to misidentification; authentic 3-Deoxy Saxagliptin standard is needed for accurate quantitation.

3-Deoxy Saxagliptin: Comparative Evidence for Impurity Control


Process Impurity vs. Active Metabolite

3-Deoxy Saxagliptin is unequivocally identified as a process-related impurity of Saxagliptin, distinct from the active metabolite BMS-510849 (5-hydroxy saxagliptin) [1]. While BMS-510849 is a pharmacologically active species with DPP-4 inhibitory activity approximately 2-fold less than the parent drug, 3-Deoxy Saxagliptin is a non-pharmacologically active byproduct from the synthesis [2]. This distinction is critical for regulatory submissions, as ICH Q3A guidelines require separate identification and control strategies for process impurities versus metabolites [3].

Process Impurity vs. Metabolite
Head-to-head
3-Deoxy Saxagliptin: synthetic byproduct
BMS-510849: active metabolite
Supports separate impurity control strategy per ICH Q3A.
Distinct regulatory classification applies.
Pharmaceutical Analysis Quality Control Impurity Profiling

Specific vs. Non-Specific HPLC Detection

For accurate quantification of impurities in Saxagliptin drug substance, a specific reference standard like 3-Deoxy Saxagliptin is required. A non-specific approach, such as relying solely on relative retention time (RRT) or using a structurally unrelated compound, is insufficient for method validation and system suitability testing . The validated RP-HPLC methods for Saxagliptin require the use of authentic impurity standards to confirm peak identity and establish accurate response factors, ensuring the method is specific for the target impurity [1].

HPLC Specificity
Class-level inference
Authentic 3-Deoxy Saxagliptin standard required for peak confirmation and response factor determination
Supports method specificity review per ICH Q2(R1).
Response factors may vary without authentic standard.
Method Validation HPLC Analysis Reference Standards

ICH Q3A Impurity Thresholds

Under ICH Q3A guidelines, organic impurities in a new drug substance must be reported if present at levels ≥0.05% (for a maximum daily dose ≤2 g/day) and identified if ≥0.10% [1]. For Saxagliptin (maximum daily dose 5 mg), the reporting threshold is 0.05% and the identification threshold is 0.10% of the drug substance. 3-Deoxy Saxagliptin, as a known process impurity, must be controlled to ensure its level does not exceed these thresholds, which is a requirement for ANDA approval [2]. Failure to identify and control this specific impurity could lead to regulatory rejection.

ICH Q3A Thresholds
Class-level inference
Report if ≥0.05%, identify if ≥0.10% (daily dose ≤2 g)
Proactive control supports ANDA impurity profiling.
Thresholds are dose-dependent; consult current ICH Q3A.
Regulatory Compliance ICH Guidelines Impurity Control

3-Deoxy Saxagliptin: Key Application Scenarios


Analytical Method Validation for Saxagliptin

3-Deoxy Saxagliptin is used as a primary reference standard to develop and validate stability-indicating HPLC methods for the quantification of this specific process impurity in Saxagliptin drug substance and finished dosage forms. This involves establishing system suitability parameters, determining the limit of detection (LOD) and limit of quantitation (LOQ), and confirming method specificity and accuracy per ICH Q2(R1) guidelines [1].

Quality Control & Batch Release Testing

Quality control laboratories utilize the 3-Deoxy Saxagliptin reference standard for routine batch analysis to ensure the impurity level does not exceed the specified acceptance criterion (e.g., NMT 0.10%). This is a mandatory release test for Saxagliptin API and drug products to comply with pharmacopeial and regulatory requirements [2].

ANDA Submission Support

Generic drug manufacturers rely on authenticated impurity standards like 3-Deoxy Saxagliptin to support ANDA filings. The provided Certificates of Analysis (CoA) and characterization data are essential to demonstrate that the proposed generic product's impurity profile is comparable to the reference listed drug (RLD) .

Stability & Forced Degradation Studies

3-Deoxy Saxagliptin is employed as a marker to monitor potential changes in impurity profile during long-term and accelerated stability studies. It is also used as a comparator in forced degradation studies to distinguish between process-related impurities and degradation products formed under stress conditions [1].

Application
Selection Property
Validation Focus
Analytical Method Validation
Specific impurity peak identification
ICH Q2(R1) specificity & accuracy
QC & Batch Release Testing
Regulatory acceptance criteria compliance
Impurity level within specified limit
ANDA Submission Support
Authenticated CoA & characterization data
Comparable impurity profile to RLD
Stability Studies
Stability-indicating impurity marker
Process vs. degradation product differentiation

Technical Documentation Hub

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38 linked technical documents
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